3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
Description
Properties
IUPAC Name |
10-(3-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-18-11-15(14-8-3-4-9-16(14)22-18)19-17(23)20(18)12-6-5-7-13(10-12)21-2/h3-10,15H,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGQVCJEDVMKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a member of the oxadiazocine family, which has garnered attention for its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a complex arrangement of a methoxyphenyl group and a thione functional group which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds within the oxadiazocine class exhibit various biological activities, including anti-cancer, antimicrobial, and antifungal properties. The specific activities of This compound have been evaluated in several studies.
Anticancer Activity
A notable study assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human oral squamous cell carcinoma (OSCC) lines with an IC50 value indicating effective dose-response relationships. The selectivity index (SI) was calculated to evaluate its tumor specificity compared to normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Ca9–22 | 12.5 | 7.3 |
| HSC-2 | 15.0 | 6.9 |
| HSC-3 | 20.0 | 5.5 |
| Normal Oral Cells | >400 | - |
This data suggests that the compound is significantly more toxic to cancer cells than to normal cells, highlighting its potential as an anticancer agent .
Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against a range of bacterial strains. Results indicated that it exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 64 µg/mL |
| Escherichia coli | >128 µg/mL |
The findings suggest that while the compound shows promise as an antibacterial agent, further modifications may enhance its efficacy .
The proposed mechanism by which This compound exerts its biological effects involves interaction with cellular pathways associated with apoptosis and cell cycle regulation. Specifically, it appears to induce apoptosis in cancer cells through activation of caspase pathways while inhibiting proliferation signals.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in preclinical models:
- Study on OSCC : A preclinical trial demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of OSCC.
- Fungal Inhibition : In vitro studies showed that the compound inhibited fungal growth in Candida albicans, suggesting potential applications in treating fungal infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Physicochemical and Reactivity Differences
Thione vs. Oxo Groups :
- The thione (C=S) in the target compound exhibits stronger hydrogen-bond acceptor capacity compared to oxo (C=O) derivatives, influencing crystal packing (e.g., zigzag chains via N–H⋯S interactions vs. N–H⋯O in oxo analogs) .
- Thione derivatives show higher reactivity in nucleophilic substitutions due to the polarizable sulfur atom, as seen in their participation in Michael addition reactions .
Substituent Effects :
- The 3-methoxyphenyl group in the target compound provides electron-donating resonance effects, stabilizing the aromatic system and altering charge distribution in the oxadiazocine ring. This contrasts with 3,4-dimethylphenyl analogs, where steric effects dominate .
- Ethyl ester substituents (e.g., compound 1b) reduce melting points (218–220°C vs. 290–291°C for methyl derivatives) due to increased conformational flexibility .
Synthetic Pathways :
- Microwave-assisted synthesis (e.g., compound 1a) reduces reaction times to 10 minutes compared to traditional reflux methods (12 hours), though yields remain moderate (37–38%) .
- Diastereomers of 11-nitro-2-phenyl derivatives require chromatographic separation, highlighting challenges in stereochemical control .
Q & A
Q. What are the optimized synthetic routes for this compound, and how are reaction conditions controlled to maximize yield?
The synthesis involves multi-step cyclization reactions, typically starting with thiourea derivatives and substituted aldehydes. Key steps include:
- Cyclization : Use of KOH in ethanol/water mixtures under reflux (8–24 hours) to form the oxadiazocine-thione core .
- Solvent optimization : Polar aprotic solvents (e.g., dioxane) improve reaction rates, while methanol facilitates recrystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, with final recrystallization in methanol .
- Yield enhancement : Stoichiometric ratios of 1.2:1 (aldehyde:thiourea) and temperature control (80–100°C) minimize side products .
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions often arise from assay variability or impurities. Methodological solutions include:
- Standardized bioassays : Use fixed cell lines (e.g., HeLa or HepG2) and concentrations (1–50 µM) for reproducibility .
- Purity validation : Combine HPLC with LC-MS to rule out confounding effects from synthetic byproducts .
- SAR studies : Synthesize analogs (e.g., bromo/methoxy substitutions) to isolate pharmacophores responsible for activity .
- Computational docking : Compare binding modes across protein conformers (e.g., MD simulations) to explain differential inhibition .
Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) in this compound class?
A factorial design approach is optimal:
- Variables : Substituent type (e.g., -OCH₃ vs. -Br), position (para vs. meta), and steric bulk .
- Response metrics : IC₅₀ values (enzymatic assays), ligand efficiency (LE < 0.3), and selectivity ratios (target vs. off-target binding) .
- Statistical analysis : Multivariate regression to rank substituent contributions to activity .
- Validation : Cross-test promising analogs in in vivo models (e.g., zebrafish xenografts) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers like caspase-3) .
- Competitive inhibition assays : Compare IC₅₀ shifts with known inhibitors (e.g., staurosporine for kinases) .
- In silico models : Molecular dynamics simulations (100 ns trajectories) to predict stable binding conformations .
Methodological Considerations
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Process intensification : Transition from batch to flow chemistry for cyclization steps, reducing reaction time by 40% .
- Green chemistry : Replace CS₂ with less toxic thiocarbonyl sources (e.g., Lawesson’s reagent) .
- Quality control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor intermediate formation .
Q. How should researchers approach comparative studies with structurally similar analogs?
- Descriptor selection : Calculate logP, polar surface area, and H-bond donors to correlate with bioavailability .
- Crystallography : Compare X-ray structures (≤1.0 Å resolution) to identify conformational changes affecting activity .
- Meta-analysis : Aggregate published IC₅₀ data (e.g., ChEMBL database) to establish benchmark potency ranges .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-response inconsistencies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
